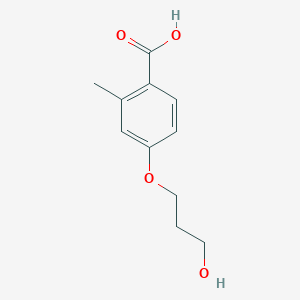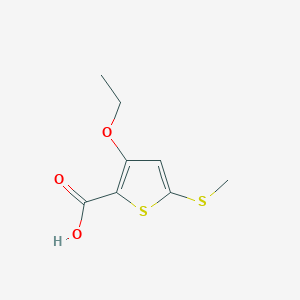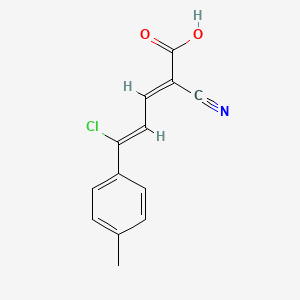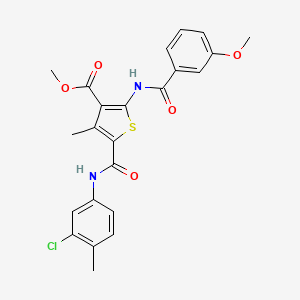
4-(3-Hydroxypropoxy)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypropoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypropoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the hydroxypropoxy group on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(3-Hydroxypropoxy)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Hydroxypropoxy)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypropoxy)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.
3-Hydroxybenzoic acid: Lacks the hydroxypropoxy group and the methyl group.
2-Methylbenzoic acid: Lacks the hydroxypropoxy group.
Uniqueness
4-(3-Hydroxypropoxy)-2-methylbenzoic acid is unique due to the presence of both the hydroxypropoxy group and the methyl group on the benzene ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(3-hydroxypropoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(15-6-2-5-12)3-4-10(8)11(13)14/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
NBKIWILLFGZEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















